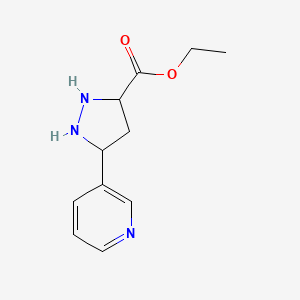1H-Pyrazole-3-carboxylicacid, 5-(3-pyridinyl)-, ethyl ester
CAS No.:
Cat. No.: VC16582308
Molecular Formula: C11H15N3O2
Molecular Weight: 221.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H15N3O2 |
|---|---|
| Molecular Weight | 221.26 g/mol |
| IUPAC Name | ethyl 5-pyridin-3-ylpyrazolidine-3-carboxylate |
| Standard InChI | InChI=1S/C11H15N3O2/c1-2-16-11(15)10-6-9(13-14-10)8-4-3-5-12-7-8/h3-5,7,9-10,13-14H,2,6H2,1H3 |
| Standard InChI Key | HLESRAQMSSGVJW-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1CC(NN1)C2=CN=CC=C2 |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Molecular Formula
The IUPAC name 1H-pyrazole-3-carboxylic acid, 5-(3-pyridinyl)-, ethyl ester delineates its structure:
-
A pyrazole core (1H-pyrazole) substituted at position 3 with a carboxylic acid ethyl ester (-COOEt) and at position 5 with a 3-pyridinyl group.
-
Molecular formula:
-
Molecular weight: 233.23 g/mol (calculated from constituent atomic masses).
Structural Characterization
The compound’s architecture merges aromatic heterocycles:
-
Pyrazole ring: A five-membered diunsaturated ring with two adjacent nitrogen atoms.
-
3-Pyridinyl substituent: A six-membered aromatic ring with one nitrogen atom at position 3, linked to the pyrazole’s 5-position.
-
Ethyl ester group: An ethoxycarbonyl (-COOEt) functional group at position 3.
Comparative analysis with structurally related compounds, such as ethyl 1-(5-methyl-2-pyridinyl)-1H-pyrazole-3-carboxylate (PubChem CID 28638222) , suggests that the 3-pyridinyl group induces electronic effects that may influence reactivity and intermolecular interactions.
Synthesis and Reaction Pathways
Synthetic Strategies
While no explicit synthesis protocol for this compound is documented, analogous pyrazole derivatives provide plausible routes:
Cyclocondensation of Hydrazines with 1,3-Diketones
Pyrazole rings are typically synthesized via cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds . For example, ethyl 5-methyl-1H-pyrazole-3-carboxylate (PubChem CID 4712713) is synthesized from ethyl acetoacetate and hydrazine hydrate . Adapting this method, a diketone bearing a pyridinyl group could yield the target compound.
Cross-Coupling Reactions
| Step | Reagents/Conditions | Intermediate/Product |
|---|---|---|
| 1 | Hydrazine hydrate, ethanol, reflux | Pyrazole ring formation |
| 2 | 3-Bromopyridine, Pd catalyst, base | 5-(3-Pyridinyl) substitution |
| 3 | Ethyl chloroformate, base | Esterification at position 3 |
Physicochemical Properties
Calculated and Experimental Data
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume